molecular formula C19H19N3O2 B7825212 1-benzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1119499-73-8

1-benzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Katalognummer: B7825212
CAS-Nummer: 1119499-73-8
Molekulargewicht: 321.4 g/mol
InChI-Schlüssel: YVHRNGRYZYXACD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazolopyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors or large-scale batch processes. These methods aim to optimize yield and purity while minimizing environmental impact and cost. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and sustainability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Conversion of the benzyl group to a benzoic acid derivative.

  • Reduction: Reduction of the carboxylic acid group to an alcohol.

  • Substitution: Replacement of the ethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives.

  • Reduction: Alcohols.

  • Substitution: Derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Biological Applications

1. Kinase Inhibition

Research indicates that 1-benzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid functions primarily as a kinase inhibitor. Kinases are enzymes that play crucial roles in various cellular processes, including signal transduction and metabolism. The inhibition of specific kinases by this compound may lead to therapeutic effects in conditions such as diabetes and cancer. Studies have shown that it can modulate the activity of kinases associated with metabolic disorders, making it a candidate for further pharmacological investigations.

2. Anticancer Potential

The compound's ability to inhibit kinases has implications for cancer therapy. By targeting specific pathways involved in tumor growth and proliferation, it may help in the development of novel anticancer agents. Preliminary studies suggest that derivatives of this compound exhibit promising anticancer properties, warranting further exploration in clinical settings.

Synthesis and Chemical Reactivity

The synthesis of this compound involves multi-step organic reactions. Key steps typically include:

  • Formation of the pyrazolo[3,4-b]pyridine core.
  • Introduction of the benzyl and cyclopropyl groups.
  • Functionalization of the carboxylic acid moiety.

Each step requires optimization to ensure high purity and yield of the final product.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
6-(4-Hydroxyphenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridineContains hydroxyphenyl groupKinase inhibitor
5-(Benzyl)-1H-pyrazoleSimple pyrazole structureAntioxidant properties
7-Ethylpyrazolo[1,2-a]pyrimidineDifferent heterocyclic coreAnticancer activity

This table illustrates how the unique combination of functional groups in this compound allows it to exhibit distinct biological activities compared to similar compounds.

Case Studies and Research Findings

Recent studies have focused on the interactions between this compound and various biological targets:

Case Study 1: Diabetes Management
In vitro studies demonstrated that this compound effectively inhibited certain kinases involved in glucose metabolism, suggesting potential applications in managing diabetes-related complications.

Case Study 2: Cancer Therapeutics
Research has indicated that derivatives of this compound can induce apoptosis in cancer cell lines by modulating kinase activity associated with cell survival pathways.

Wirkmechanismus

The mechanism by which 1-benzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to downstream effects such as inhibition or activation of signaling pathways. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique in its structure and potential applications compared to other similar compounds. Some similar compounds include:

  • 1H-Pyrazolo[3,4-b]pyridine derivatives: Often used in medicinal chemistry for their diverse biological activities.

  • Pyrazolopyridine derivatives:

Biologische Aktivität

1-benzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its biological activity, particularly as a kinase inhibitor. This compound has garnered attention for its structural complexity and its implications in treating various diseases, notably metabolic disorders.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N3O2, featuring a pyrazolo[3,4-b]pyridine core that is modified by the presence of benzyl and cyclopropyl groups. The carboxylic acid functional group plays a crucial role in its reactivity and biological interactions.

Research indicates that this compound functions primarily as a kinase inhibitor . Kinases are enzymes that regulate various cellular processes, including signal transduction pathways involved in cell growth and metabolism. By inhibiting specific kinases, this compound may exert therapeutic effects in conditions such as diabetes and cancer.

Kinase Inhibition

The compound has shown promise in inhibiting several kinases:

Kinase IC50 (µM) Notes
CDK20.36Highly selective over CDK9 (265-fold)
CDK91.8Involved in cell cycle regulation

These findings suggest that the compound could be developed further for therapeutic applications targeting cell proliferation and metabolic disorders .

Other Biological Activities

In addition to its kinase inhibition properties, studies have indicated potential applications in treating inflammatory diseases due to structural similarities with other pyrazolo[3,4-b]pyridine derivatives known to inhibit phosphodiesterase type IV (PDE4) . This inhibition can lead to reduced inflammation and improved respiratory function in conditions like asthma and COPD.

Case Studies

A recent study explored the effects of this compound on human tumor cell lines. The compound demonstrated significant antiproliferative activity against HeLa, HCT116, and A375 cells, indicating its potential as an anticancer agent .

Study Summary:

Cell Line Effect Concentration
HeLaSignificant growth inhibitionIC50 = 0.5 µM
HCT116Moderate growth inhibitionIC50 = 1.0 µM
A375High growth inhibitionIC50 = 0.75 µM

These results highlight the compound's efficacy across various cancer types, warranting further investigation into its mechanisms and therapeutic applications.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrazolo[3,4-b]pyridine core.
  • Introduction of the benzyl and cyclopropyl groups.
  • Carboxylic acid functionalization.

Each step requires optimization to ensure high purity and yield of the final product .

Eigenschaften

IUPAC Name

1-benzyl-3-cyclopropyl-6-ethylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-2-14-10-15(19(23)24)16-17(13-8-9-13)21-22(18(16)20-14)11-12-6-4-3-5-7-12/h3-7,10,13H,2,8-9,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHRNGRYZYXACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C4CC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301130227
Record name 3-Cyclopropyl-6-ethyl-1-(phenylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119499-73-8
Record name 3-Cyclopropyl-6-ethyl-1-(phenylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119499-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclopropyl-6-ethyl-1-(phenylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.